5-Bromo-4-ethoxythiophene-2-carboxylic acid
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Overview
Description
5-Bromo-4-ethoxythiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with bromine, ethoxy, and carboxylic acid groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-ethoxythiophene-2-carboxylic acid typically involves the bromination of 4-ethoxythiophene-2-carboxylic acid. This can be achieved through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions .
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve scalable processes such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. These methods allow for the efficient production of thiophene-based compounds, including this compound, on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-ethoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts with boronic acids or alkenes.
Major Products:
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Thiophene dioxides.
Coupling Products: Biaryl compounds and other complex structures.
Scientific Research Applications
5-Bromo-4-ethoxythiophene-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of anti-inflammatory and analgesic agents.
Mechanism of Action
The mechanism of action of 5-Bromo-4-ethoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary based on the derivative and its intended use .
Comparison with Similar Compounds
- Thiophene-2-carboxylic acid
- 5-Bromo-2-thiophenecarboxaldehyde
- 4-Bromo-3-(carboxymethoxy)-5-phenylthiophene-2-carboxylic acid
Comparison: 5-Bromo-4-ethoxythiophene-2-carboxylic acid is unique due to the presence of both bromine and ethoxy groups on the thiophene ring, which can influence its reactivity and properties. Compared to other thiophene derivatives, it offers distinct electronic and steric characteristics that can be advantageous in specific synthetic and application contexts .
Properties
Molecular Formula |
C7H7BrO3S |
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Molecular Weight |
251.10 g/mol |
IUPAC Name |
5-bromo-4-ethoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H7BrO3S/c1-2-11-4-3-5(7(9)10)12-6(4)8/h3H,2H2,1H3,(H,9,10) |
InChI Key |
UJRIZISAEZMLGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(SC(=C1)C(=O)O)Br |
Origin of Product |
United States |
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